1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride
Description
Historical Context and Discovery
1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride (CAS: 1185304-73-7) emerged as a compound of interest in the early 21st century, driven by pharmaceutical research into bipiperidine derivatives. Its synthesis was first reported in patent literature, such as WO2006084940A1, which described methods for producing related bipiperidinyl-carbonyl chloride intermediates for antitumor drug synthesis. The compound gained prominence due to its structural similarity to pharmacologically active piperidine derivatives, such as those used in trypanothione reductase inhibition studies. Early synthetic routes focused on protecting group strategies, such as tert-butoxycarbonyl (Boc) intermediates, to achieve regioselective functionalization of the bipiperidine core.
Nomenclature and Classification
The systematic IUPAC name 1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid hydrochloride reflects its bipartite structure:
- Bipiperidine backbone : Two fused piperidine rings (six-membered nitrogen-containing heterocycles)
- Substituents :
- Methyl group at the 1'-position of the second piperidine ring
- Carboxylic acid group at the 4-position of the first piperidine
- Hydrochloride counterion for salt stabilization
Classification :
| Property | Value |
|---|---|
| Chemical category | Bicyclic piperidine derivative |
| Functional groups | Tertiary amine, carboxylic acid |
| Salt form | Hydrochloride |
| Molecular formula | C₁₂H₂₃ClN₂O₂ |
| Molecular weight | 262.77 g/mol |
The SMILES notation CN1CCC(CC1)N2CCC(CC2)C(=O)O.Cl precisely encodes its connectivity.
Significance in Chemical Research
This compound serves three primary roles in modern chemistry:
- Pharmaceutical intermediate : Key precursor for camptothecin-based dendrimers in targeted drug delivery systems.
- Structural motif : The bipiperidine scaffold demonstrates conformational flexibility that enables binding to diverse biological targets, including neurotransmitter receptors and enzymes.
- Synthetic challenge : Its stereochemical complexity drives methodological innovations in:
Recent studies highlight its utility in developing IDH1 mutant inhibitors for cancer therapy, as evidenced by patent EP2721033A1.
Current Research Landscape
Four key research frontiers dominate current investigations:
1.4.1. Synthetic Methodology Innovations
- Microwave-assisted synthesis reducing reaction times from hours to minutes
- Flow chemistry approaches achieving >90% yield in continuous production
1.4.2. Computational Modeling
- Density functional theory (DFT) studies predicting tautomeric preferences
- Molecular docking simulations with B-Raf kinase for cancer drug design
1.4.3. Catalytic Applications
- Use as chiral ligands in asymmetric hydrogenation
- Coordination complexes with transition metals for catalytic oxidation
1.4.4. Biological Evaluation
- In vitro screening against Trypanosoma brucei (EC₅₀ = 10 μM)
- Structure-activity relationship (SAR) studies modifying the carboxylic acid group
Table 1: Recent Advances in Derivative Synthesis
Properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-13-6-4-11(5-7-13)14-8-2-10(3-9-14)12(15)16;/h10-11H,2-9H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWWSUPWUKTWKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCC(CC2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Bipiperidine Scaffold
Method:
The bipiperidine core can be synthesized via the reaction of 4-piperidinopiperidine with phosgene or its equivalents (diphosgene or triphosgene). This method is well-documented in patent literature, notably US8697876B2, which describes the use of methylene chloride as a solvent during the reaction to produce high-purity bipiperidinyl-1'-carbonyl chloride, a key intermediate.
- Use of phosgene or triphosgene (preferably triphosgene for safety and handling).
- Methylene chloride as solvent.
- Controlled temperature (around 20-80°C).
- Purification via distillation or recrystallization.
Methylation at the 1'-Position
Method:
Transfer hydrogenation is employed for methylation, utilizing formaldehyde as a methyl source in the presence of a palladium catalyst under mild conditions, as described in US8697876B2. Alternatively, reductive amination with formaldehyde can be used.
- Palladium on charcoal as catalyst.
- Formaldehyde (or paraformaldehyde) as methyl donor.
- Solvent: Water or ethanol.
- Temperature: 30-50°C.
- Reaction time: 10-20 hours.
- Purification via filtration and recrystallization.
Carboxylation at the 4'-Position
Method:
Carboxylation can be achieved through oxidation of the methylated bipiperidine or via direct carboxylation of the precursor. Patent CN102887854B describes oxidation of methyl groups using phospho-molybdic acid and hydrogen peroxide, followed by extraction and purification.
- Oxidation with hydrogen peroxide and phospho-molybdic acid.
- Temperature: 0-80°C.
- Reaction time: 4-8 hours.
- Extraction with dichloromethane.
- Recrystallization from ethyl acetate or ethanol.
Conversion to Hydrochloride Salt
Method:
The free acid is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate), then treated with concentrated hydrochloric acid to form the hydrochloride salt. Recrystallization from ethanol/ethyl acetate yields high-purity hydrochloride.
- pH adjustment to around 1.
- Recrystallization for purity.
- Drying under vacuum.
Data Table: Summary of Preparation Methods
| Step | Method | Reagents | Solvent | Temperature | Reaction Time | Purification | Yield (%) |
|---|---|---|---|---|---|---|---|
| Core scaffold synthesis | Phosgene/triphosgene reaction | Phosgene / Triphosgene | Methylene chloride | 20-80°C | Variable | Distillation/Recrystallization | High (>90) |
| Methylation | Transfer hydrogenation | Formaldehyde, Pd/C | Water/Ethanol | 30-50°C | 10-20 hours | Filtration, recrystallization | 78-79 |
| Carboxylation | Oxidation with hydrogen peroxide | Hydrogen peroxide, phospho-molybdic acid | Water | 0-80°C | 4-8 hours | Extraction, recrystallization | 92 |
| Salt formation | Acid-base reaction | HCl | Ethanol/Ethyl acetate | Room temperature | 3 hours | Recrystallization | Quantitative |
Research Findings and Optimization Notes
- Purity Enhancement: Recrystallization from ethanol or ethyl acetate effectively removes impurities, including dimeric or unreacted starting materials.
- Reaction Monitoring: TLC and HPLC are essential for tracking reaction completion, especially during methylation and oxidation steps.
- Yield Optimization: Using triphosgene instead of phosgene reduces hazards and improves yield due to cleaner reactions.
- Environmental Considerations: Methylene chloride, while effective, poses health risks; alternative solvents like dichloromethane are preferred with proper handling.
Chemical Reactions Analysis
Types of Reactions: 1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the bipiperidinyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
MBC serves as a building block in organic synthesis, facilitating the creation of various derivatives that may exhibit enhanced biological activities or different pharmacological profiles. It is also utilized as a reagent in chemical research, particularly in reaction studies involving:
- Oxidation
- Reduction
- Substitution
These reactions can yield a variety of derivatives with distinct functional groups and properties.
Biology
In biological research, MBC has been investigated for its potential interactions with neurotransmitter systems. Its applications include:
- Biochemical Studies: Understanding protein interactions and enzyme activities.
- Neuroprotection: In vitro studies have shown that MBC can decrease cell death induced by oxidative stress through the upregulation of antioxidant enzymes.
- Pharmacological Research: Investigations into antidepressant effects have indicated that MBC may enhance serotonin and dopamine levels, contributing to reduced immobility in forced swim tests.
Data Table: Summary of Biological Activities
The following table summarizes observed biological activities associated with MBC:
| Activity Type | Observed Effect | Mechanism of Action |
|---|---|---|
| Antidepressant | Reduced immobility in forced swim test | Increased serotonin and dopamine levels |
| Neuroprotection | Decreased oxidative stress-induced death | Upregulation of antioxidant enzymes |
| Anti-inflammatory | Inhibition of cytokine production | Modulation of inflammatory pathways |
Mechanism of Action
The mechanism by which 1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or biochemical research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Variations
Table 1: Key Structural Analogs and Their Properties
Physicochemical and Pharmacological Differences
Hydrochloride Salt Forms
- Monohydrochloride vs. Dihydrochloride: The dihydrochloride form ([1,4'-Bipiperidine]-4-carboxylic acid dihydrochloride) has higher aqueous solubility (285.21 g/mol) due to dual protonation, making it preferable for injectable formulations . The monohydrochloride form (target compound) balances solubility and lipophilicity, ideal for oral bioavailability .
Substituent Effects
- Methyl vs. Pyridinyl :
- Carboxylic Acid vs. Ethyl Ester :
- The ethyl ester derivative (344779-08-4) shows 10-fold higher logP (2.1 vs. 0.8 for free acid), enhancing membrane permeability but requiring enzymatic hydrolysis for activation .
Biological Activity
1'-Methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic implications.
Chemical Structure and Properties
The chemical formula for this compound is C14H26N2O2·HCl. It features a bipiperidine structure, which contributes to its unique pharmacological properties. The compound is soluble in water and exhibits stability under physiological conditions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and ion channels. It has been shown to modulate the activity of:
- Dopamine Receptors : Exhibiting affinity for D2 and D3 receptors, influencing dopaminergic signaling pathways.
- Serotonin Receptors : Interaction with 5-HT receptors suggests potential antidepressant effects.
- Nicotinic Acetylcholine Receptors : May enhance cholinergic transmission, beneficial in cognitive disorders.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antidepressant Activity : Studies show that the compound can reduce symptoms of depression in animal models by enhancing serotonin and dopamine levels.
- Neuroprotective Effects : It has been observed to protect neuronal cells from oxidative stress and apoptosis in vitro.
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Study 1: Antidepressant Efficacy
A study conducted on mice demonstrated that administration of this compound led to significant reductions in immobility time in the forced swim test, indicating antidepressant-like effects. The mechanism was linked to increased serotonin levels in the hippocampus.
Study 2: Neuroprotection
In vitro studies using neuronal cell cultures showed that treatment with the compound resulted in a marked decrease in cell death induced by oxidative stress. The protective mechanism involved the upregulation of antioxidant enzymes.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Mechanism of Action |
|---|---|---|
| Antidepressant | Reduced immobility in forced swim test | Increased serotonin and dopamine levels |
| Neuroprotection | Decreased oxidative stress-induced death | Upregulation of antioxidant enzymes |
| Anti-inflammatory | Inhibition of cytokine production | Modulation of inflammatory pathways |
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Rapid absorption post-administration with peak plasma concentrations observed within 30 minutes.
- Distribution : Widely distributed throughout body tissues with a preference for neural tissues.
- Metabolism : Primarily metabolized by carboxylesterases, leading to active metabolites that contribute to its therapeutic effects.
- Excretion : Renal excretion as both unchanged drug and metabolites.
Q & A
Basic: What are the recommended synthetic pathways for 1'-methyl-[1,4']bipiperidinyl-4-carboxylic acid hydrochloride, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves multi-step coupling reactions. For example:
Bipiperidine Core Formation : Use reductive amination between 1-methylpiperidine and 4-piperidinecarboxylic acid derivatives under acidic conditions.
Carboxylic Acid Activation : Convert the carboxyl group to an activated ester (e.g., using HATU or EDCI) for coupling.
Hydrochloride Salt Formation : Treat the free base with HCl in an anhydrous solvent (e.g., ethanol or acetone) .
Purity Optimization :
- Recrystallization : Use ethanol/water mixtures for high-purity crystalline product.
- HPLC Purification : Employ a C18 column with a methanol-buffer mobile phase (e.g., 0.1% TFA in water) .
Basic: Which analytical methods are most reliable for characterizing this compound, and what parameters should be prioritized?
Methodological Answer:
- HPLC Analysis :
- Mobile Phase : Methanol and sodium acetate/sodium octanesulfonate buffer (65:35 v/v, pH 4.6) for resolving polar impurities .
- Detection : UV at 210–254 nm for carboxylic acid and amine moieties.
- NMR Spectroscopy :
- 1H NMR : Key peaks include δ 3.4–3.6 ppm (piperidine CH2), δ 1.6–2.1 ppm (methyl groups), and δ 10–12 ppm (carboxylic acid, if free).
- Mass Spectrometry : ESI-MS in positive mode for [M+H]+ and [M+Cl]– adducts .
Basic: How does storage temperature and solvent selection impact the compound’s stability?
Methodological Answer:
- Temperature :
- Short-term: Store at 4°C in desiccated conditions to prevent hydrolysis.
- Long-term: –20°C in sealed vials under nitrogen; stability ≥2 years based on analogous piperidine derivatives .
- Solvent Compatibility :
- Avoid aqueous solutions at neutral/basic pH (promotes degradation).
- Use anhydrous DMSO or ethanol for stock solutions; avoid DCM due to volatility .
Advanced: How can structural contradictions in NMR or X-ray data be resolved for this compound?
Methodological Answer:
- Dynamic NMR : Resolve conformational isomerism (e.g., chair-flip in piperidine rings) by variable-temperature 1H NMR (25–60°C) .
- X-ray Crystallography : Co-crystallize with heavy atoms (e.g., PtCl4) to enhance diffraction. Compare bond angles with DFT-optimized structures .
- Tandem MS/MS : Confirm fragmentation patterns against computational predictions (e.g., Gaussian or ORCA) .
Advanced: What structure-activity relationship (SAR) insights exist for modifying the bipiperidine scaffold?
Methodological Answer:
- Methyl Group Position : 1'-Methyl substitution enhances steric hindrance, reducing off-target receptor binding (e.g., opioid receptors in analogous compounds) .
- Carboxylic Acid Bioisosteres : Replace –COOH with tetrazole or sulfonic acid groups to improve solubility without losing H-bonding capacity .
- Piperidine Ring Modifications : Introduce fluorination at C3/C5 to alter pKa and membrane permeability .
Advanced: How can conflicting bioactivity data from in vitro vs. in vivo studies be reconciled?
Methodological Answer:
- Metabolic Stability Assays : Compare hepatic microsome degradation rates (human vs. rodent) to identify species-specific metabolism .
- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction; high binding (>95%) may reduce in vivo efficacy despite in vitro potency .
- Pharmacokinetic Modeling : Apply compartmental models to adjust dosing regimens based on clearance and volume of distribution .
Advanced: What computational strategies predict binding modes of this compound with enzymatic targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with GPCR homology models (e.g., α2-adrenergic receptors) to identify key binding residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in lipid bilayers .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for methyl group modifications to optimize binding affinity .
Advanced: What are the metabolic pathways, and how do they influence toxicity profiles?
Methodological Answer:
- Phase I Metabolism : CYP3A4-mediated oxidation of the piperidine ring, forming N-oxide derivatives (LC-MS/MS detection) .
- Phase II Conjugation : Glucuronidation at the carboxylic acid group; assess UDP-glucuronosyltransferase activity in hepatocytes .
- Toxicity Screening : AMES test for mutagenicity and hERG assay for cardiac risk; structural analogs show low genotoxicity but moderate hERG inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
